3-Amino-3-(5-methyl-2-furyl)propanoic acid

Vue d'ensemble

Description

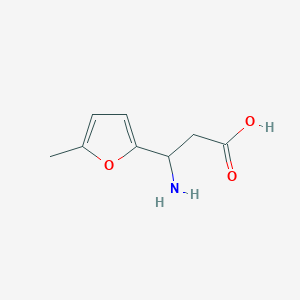

3-Amino-3-(5-methyl-2-furyl)propanoic acid is an organic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . It is characterized by the presence of an amino group and a furan ring, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid typically involves the reaction of 5-methyl-2-furylacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and minimize impurities, often using continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-3-(5-methyl-2-furyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The furan ring can be reduced under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced furan derivatives.

Substitution: Formation of substituted amino acids.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Peptide Synthesis

3-Amino-3-(5-methyl-2-furyl)propanoic acid serves as a critical building block in peptide synthesis. Its unique structure allows for the development of peptides that can target specific biological pathways, making it invaluable in pharmaceutical research aimed at treating various diseases, including cancer and neurological disorders .

1.2 Drug Development

The compound has shown potential in drug development, particularly in neuropharmacology. Its ability to influence neurotransmitter activity positions it as a candidate for designing novel drug candidates that could address conditions such as depression and anxiety disorders .

1.3 Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cells. For instance, compounds with similar structures have demonstrated the ability to reduce the viability of A549 lung cancer cells significantly . Table 1 summarizes the anticancer activity of various derivatives:

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| Compound 20 | A549 | 82.8 | |

| Compound 21 | A549 | 65.8 | |

| Compound 22 | A549 | 82.6 |

1.4 Bioconjugation

The compound is also utilized in bioconjugation processes, where it can link biomolecules to therapeutic agents. This enhances the efficacy of targeted therapies by improving the delivery and activity of drugs at specific sites within the body .

Material Science

2.1 Polymer Chemistry

In material science, this compound can be incorporated into polymers to enhance their properties, such as biocompatibility and mechanical strength. This makes it suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds .

Research on Amino Acid Analogues

This compound acts as a model for studying amino acid analogues, contributing to a better understanding of protein structure and function. Its structural characteristics allow researchers to explore how modifications can affect biological activity and interactions within proteins .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound:

- Study on Antioxidant Properties : Research has shown that certain derivatives possess significant antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related diseases .

- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems have revealed potential pathways through which this compound could modulate neurological functions, paving the way for new therapeutic strategies .

Mécanisme D'action

The mechanism of action of 3-Amino-3-(5-methyl-2-furyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Furanpropanoic acid, β-amino-5-methyl-

- 3-Amino-3-(5-methyl-furan-2-yl)-propionic acid

Uniqueness

3-Amino-3-(5-methyl-2-furyl)propanoic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research.

Activité Biologique

3-Amino-3-(5-methyl-2-furyl)propanoic acid, also known as (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, is an amino acid derivative characterized by its unique furan ring structure. This compound has garnered attention due to its potential biological activities, which may influence various physiological processes, including interactions with neurotransmitter systems and metabolic pathways. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula: CHNO

- Molecular Weight: Approximately 169.18 g/mol

- IUPAC Name: (3S)-3-amino-3-(5-methylfuran-2-yl)propanoic acid

The compound's structure includes an amino group and a propanoic acid moiety attached to a furan ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring engages in π-π interactions. These interactions can modulate enzyme and receptor activities, leading to various biological effects, including potential neuroprotective properties.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Neuroprotective Studies

In vitro studies have indicated that compounds structurally related to this compound may protect neuronal cells from oxidative stress and apoptosis. For instance, derivatives containing the furan moiety were shown to reduce cell death in neuronal cultures exposed to neurotoxic agents.

Antimicrobial Studies

While specific data on the antimicrobial properties of this compound itself is scarce, related compounds have demonstrated significant antibacterial and antifungal activities. For example, a study on pyrrolidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria . This suggests that further exploration of this compound could yield similar findings.

Propriétés

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWQYAAGGVGLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396813 | |

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439121-19-4 | |

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.